molecular formula C17H23F3N2O2 B1308781 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine CAS No. 477864-09-8

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine

Cat. No. B1308781
M. Wt: 344.37 g/mol
InChI Key: ZIXSGRNDXGVFRZ-UHFFFAOYSA-N
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Description

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine is a chemical compound offered by several providers such as BOC Sciences and Benchchem. It has a molecular formula of C18H25F3N2O2 and an average mass of 358.398 Da .


Synthesis Analysis

The synthesis of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine can be achieved from N-(tert-Butoxycarbonyl)-4-piperidone and 3-Aminobenzotrifluoride . It is a versatile chemical compound used in scientific research and offers immense potential in various fields, including medicinal chemistry and materials science.


Molecular Structure Analysis

The molecular structure of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine consists of 18 carbon atoms, 25 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Transformations

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine serves as a pivotal intermediate in the synthesis of various pharmaceutically relevant compounds. Its significance lies in its role in facilitating the formation of complex molecules through various chemical transformations, including palladium-catalyzed arylation processes. For instance, palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines enables direct access to 3-aryl-N-Boc-piperidines, showcasing the compound's utility in constructing piperidine rings with high selectivity and efficiency (Millet & Baudoin, 2015). This method is advantageous for synthesizing important building blocks in pharmaceutical research.

Enantioselective Synthesis

Enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which contain a quaternary stereocenter, demonstrates another application of related N-Boc-piperidine derivatives. The process involves lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine, optimized through combined synthetic experiments and in situ IR spectroscopic monitoring (Sheikh et al., 2012). These compounds are crucial in drug development due to their pharmacological significance.

Dendrimer Synthesis

The synthesis of novel dendritic G-2 melamines comprising piperidine motifs as key linkers highlights the compound's application in creating advanced materials. These dendrimers, featuring 4-(n-octyloxy)aniline as a peripheral unit, are significant for their self-assembling properties in the solid state, forming large, homogeneously packed spherical nano-aggregates. This research opens avenues for the development of new materials with potential applications in nanotechnology and materials science (Sacalis et al., 2019).

Fluorescent Chromoionophore Development

Piperidine functionalized boron–dipyrromethene (BODIPY) derivatives have been developed as pH indicators, exhibiting fluorescence enhancement upon deprotonation. This innovative application demonstrates the potential for using 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine derivatives in the design of ion-selective optodes, contributing to advancements in sensor technology and analytical chemistry (Li et al., 2016).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

tert-butyl 4-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-7-13(8-10-22)21-14-6-4-5-12(11-14)17(18,19)20/h4-6,11,13,21H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXSGRNDXGVFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395532
Record name 12P-571S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine

CAS RN

477864-09-8
Record name 12P-571S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A Solution of 1,1-Dimethylethyl 4-Oxo-1-Piperidinecarboxylate (0.5 g, 2.5 mmol), 3-(trifluoromethyl)aniline (0.402 g, 2.5 mmol) and sodium tri(acetoxy)borohydride (0.80 g, 3.75 mmol) in 1,2-DCE (5 ml) was stirred at room temperature, under argon overnight. Saturated aq. NaHCO3 solution (15 ml) was added and stirring continued for 1 h. The reaction mixture was extracted with DCM and the organic phase concentrated in vacuo. Recrystallisation of the solid residue gave the title compound as a white solid (0.86 g). δH (CDCl3, 250 MHz)) 7.25 (1H, t), 6.92 (1H, d), 6.75 (2H, m), 4.06 (2H, m), 3.45 (1H, m), 2.94 (2H, m), 2.04 (2H, m), 1.46 (9H, s), 1.36 (2H, m).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.402 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

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